molecular formula C17H15N3O5S B11290621 Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-4,5-dimethoxybenzoate

Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-4,5-dimethoxybenzoate

Cat. No.: B11290621
M. Wt: 373.4 g/mol
InChI Key: XRVOGQZTIJXICD-UHFFFAOYSA-N
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Description

METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4,5-DIMETHOXYBENZOATE is a complex organic compound with the molecular formula C15H11N3O3S. This compound is characterized by the presence of a benzothiadiazole ring, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

The synthesis of METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. The synthetic route may include the following steps:

    Formation of Benzothiadiazole Core: This involves the reaction of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole ring.

    Amidation: The benzothiadiazole core is then reacted with an appropriate amine to introduce the amido group.

    Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the amido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4,5-DIMETHOXYBENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4,5-DIMETHOXYBENZOATE can be compared with other similar compounds, such as:

    METHYL 3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE: This compound has a similar structure but differs in the position of the amido group.

    ETHYL (6R)-3-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE: This compound contains a benzothiadiazole ring but has different substituents and a different core structure.

The uniqueness of METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)-4,5-DIMETHOXYBENZOATE lies in its specific substitution pattern and the presence of both methoxy and amido groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)-4,5-dimethoxybenzoate

InChI

InChI=1S/C17H15N3O5S/c1-23-13-7-10(17(22)25-3)12(8-14(13)24-2)18-16(21)9-4-5-11-15(6-9)26-20-19-11/h4-8H,1-3H3,(H,18,21)

InChI Key

XRVOGQZTIJXICD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)N=NS3)OC

Origin of Product

United States

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